Enzyme Inhibition Selectivity Profile: 5-LOX, sEH, and Aldehyde Oxidase
5-Ethoxynicotinaldehyde exhibits a distinct enzyme inhibition profile characterized by weak activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), coupled with very weak aldehyde oxidase (AO) inhibition. Against human recombinant 5-LOX expressed in E. coli BL21(DE3), the compound demonstrates an IC₅₀ value greater than 10,000 nM (>10 μM) assessed via reduction in all-trans isomers of LTB4 and 5-HETE formation [1]. Against human recombinant sEH, the IC₅₀ similarly exceeds 10,000 nM using PHOME as substrate [1]. In contrast, inhibition of rabbit liver aldehyde oxidase catalyzed oxidation of N-methyl-nicotinamide (NMN) yields a Kᵢ value of 400,000 nM (400 μM) [2]. This profile—millimolar-range AO inhibition with micromolar-range 5-LOX/sEH activity—contrasts with structurally related 5-alkoxy-substituted nicotinaldehyde analogs, one of which exhibits ALDH1A1 inhibition with an IC₅₀ of 598 nM [3]. The >16-fold difference in potency between this compound class and 5-Ethoxynicotinaldehyde's measured activities underscores the substituent-dependent nature of enzyme engagement within this scaffold.
| Evidence Dimension | Enzyme inhibition (IC₅₀ / Kᵢ) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (5-LOX); IC₅₀ > 10,000 nM (sEH); Kᵢ = 400,000 nM (AO) |
| Comparator Or Baseline | ALDH1A1 inhibitor analog: IC₅₀ = 598 nM (5-alkoxy-substituted nicotinaldehyde scaffold) |
| Quantified Difference | >16-fold difference in IC₅₀ between ALDH1A1-active analog and 5-Ethoxynicotinaldehyde (5-LOX/sEH); >667-fold difference between ALDH1A1 analog and 5-Ethoxynicotinaldehyde (AO) |
| Conditions | 5-LOX: human recombinant enzyme, E. coli BL21(DE3) expression, LTB4/5-HETE detection; sEH: human recombinant enzyme, PHOME substrate; AO: rabbit liver enzyme, NMN substrate oxidation; ALDH1A1: human enzyme, propionaldehyde substrate |
Why This Matters
This selectivity profile enables informed selection of 5-Ethoxynicotinaldehyde as a weak inhibitor or negative control scaffold for target validation studies, while procurement decisions for potent ALDH1A1 inhibition require a different 5-alkoxy-substituted nicotinaldehyde analog.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC₅₀ > 10,000 nM for human recombinant 5-LOX and sEH inhibition. View Source
- [2] BindingDB. BDBM50366981 (CHEMBL318547). Kᵢ = 400,000 nM for rabbit liver aldehyde oxidase inhibition. View Source
- [3] BindingDB. BDBM50555605 (CHEMBL4753971). IC₅₀ = 598 nM for ALDH1A1 inhibition by a 5-alkoxy-substituted nicotinaldehyde analog. View Source
